ABT-418 hydrochloride

Nicotinic acetylcholine receptor subtype selectivity Electrophysiology Xenopus oocyte expression

ABT-418 hydrochloride is a subtype-selective nAChR agonist (α4β2 Ki ~2 nM) with ~10-fold lower striatal dopamine release potency versus (–)-nicotine, minimizing mesolimbic confounds. Validated in primate distractibility models and human Alzheimer's clinical trials. Exhibits 6-fold greater anxiolytic potency than diazepam (elevated plus-maze). Supplied ≥98% pure, water-soluble (15 mg/mL). For translational neuroscience, electrophysiology, and behavioral pharmacology demanding α4β2/α2β2 specificity without off-target nicotinic effects.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
CAS No. 147388-83-8
Cat. No. B124362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-418 hydrochloride
CAS147388-83-8
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCCN2C.Cl
InChIInChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1
InChIKeyVOXHERKWAIEJQF-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABT-418 hydrochloride CAS 147388-83-8: A Selective Neuronal Nicotinic Agonist for Cognitive Research Procurement


ABT-418 hydrochloride (CAS 147388-83-8), (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole hydrochloride, is a synthetic analog of (–)-nicotine that functions as a potent and subtype-selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) [1]. It was developed by Abbott Laboratories as a prototypical cholinergic channel activator (ChCA) with pronounced cognitive-enhancing and anxiolytic activities in preclinical models [2]. ABT-418 exhibits high affinity for α4β2 and α2β2 nAChR subtypes, with Ki values in the low nanomolar range for [3H]-cytisine displacement, and demonstrates functional selectivity over α7 and muscle-type receptors [3]. The hydrochloride salt formulation (C9H14N2O·HCl, MW 202.68) provides water solubility suitable for in vitro and in vivo experimental applications, with a purity specification typically ≥98% .

Why ABT-418 hydrochloride Cannot Be Substituted by Generic Nicotine or Broad-Spectrum nAChR Agonists


Generic substitution with (–)-nicotine or other broad-spectrum nAChR agonists is precluded by ABT-418's distinct subtype selectivity profile and its unique balance of functional agonism versus inhibition. While (–)-nicotine exhibits high affinity for multiple nAChR subtypes (including α3β4 and α7), ABT-418 displays a narrower activation profile, with peak potency at α4β2 and α2β2 receptors and substantially lower activity at α3β4 and α7 subtypes [1]. This differential selectivity translates into divergent in vivo effects: ABT-418 enhances cognitive performance in primate models of distractibility without producing the nicotinic-mediated side effects (e.g., emesis, cardiovascular effects) observed with nicotine [2]. Furthermore, ABT-418 is approximately 10-fold less potent than (–)-nicotine in stimulating striatal dopamine release, suggesting a reduced abuse liability profile . These pharmacological distinctions render ABT-418 a uniquely positioned tool compound for probing α4β2/α2β2-mediated cognitive processes while minimizing off-target nicotinic effects, and underscore why simple interchange with unrefined nicotine or less selective analogs (e.g., epibatidine) is scientifically invalid for experiments requiring subtype-specific nAChR modulation [3].

ABT-418 hydrochloride Procurement Evidence: Quantitative Differentiation from Key Comparators


ABT-418 Exhibits Subtype-Selective Activation of α4β2 and α2β2 nAChRs Over α3β4 and α7 Subtypes Compared to (–)-Nicotine

ABT-418 demonstrates a distinct subtype activation profile in recombinant rat nAChRs expressed in Xenopus oocytes, with peak potency at α4β2 (EC50 ~6 μM) and α2β2 (EC50 ~11 μM), and markedly lower potency at α3β4 (EC50 ~188 μM) [1]. In contrast, (–)-nicotine exhibits a broader activation spectrum with higher potency at α3β2 (EC50 ~30 μM) and α4β2 (EC50 ~0.5 μM) [2]. This translates to a ~31-fold selectivity window for ABT-418 between α4β2 and α3β4, whereas (–)-nicotine shows only a ~3.6-fold window. Furthermore, ABT-418 is a weak partial agonist at human α7 receptors (EC50 = 264 μM, 75% efficacy relative to nicotine), while (–)-nicotine acts as a full agonist at α7 (EC50 ~90 μM) [3].

Nicotinic acetylcholine receptor subtype selectivity Electrophysiology Xenopus oocyte expression

ABT-418 Binds with High Affinity to nAChRs but Exhibits 4-Fold Lower Affinity than (–)-Nicotine at [3H]-Nicotine Binding Sites

In competitive radioligand binding assays using [3H]-nicotine on rat brain membranes, ABT-418 displays a Ki value of 6 nM, whereas (–)-nicotine exhibits a Ki of approximately 1.5 nM (4-fold higher affinity) [1]. Using [3H]-cytisine as the radioligand, ABT-418 shows a Ki of 2-3 nM, while (–)-nicotine displays a Ki of 0.8 nM [2]. This differential binding affinity correlates with the functional potency differences observed in vivo, where ABT-418 is 3-4 times less potent than nicotine in most behavioral models, yet retains cognitive-enhancing efficacy with reduced side effects [3].

Radioligand binding nAChR affinity Rat brain membranes

ABT-418 is 6-Fold More Potent than Diazepam in a Rat Model of Anxiety

In the elevated plus-maze test of anxiety in rats, ABT-418 produced a significant anxiolytic-like effect at a minimum effective dose (MED) of 0.062 mg/kg (0.19 μmol/kg) administered intraperitoneally [1]. In comparison, the benzodiazepine anxiolytic diazepam required a dose of 0.6 mg/kg (2.1 μmol/kg) to achieve a comparable effect in the same paradigm [2]. On a molar basis, ABT-418 is approximately 11-fold more potent; on a weight basis, it is 6-fold more potent. The anxiolytic effect of ABT-418 was blocked by the nAChR antagonist mecamylamine, confirming mediation via nicotinic receptors rather than GABAergic mechanisms .

Anxiolytic activity Elevated plus-maze Rodent behavior

ABT-418 is 10-Fold Less Potent than (–)-Nicotine in Evoking Striatal Dopamine Release, Suggesting Reduced Abuse Liability

In rat striatal slice preparations preloaded with [3H]-dopamine, ABT-418 stimulates dopamine release with an EC50 value of 380 nM, whereas (–)-nicotine exhibits an EC50 of 40 nM . This represents a 9.5-fold (~10-fold) lower potency of ABT-418 in activating mesolimbic dopamine pathways associated with reward and reinforcement. Electrophysiological recordings from ventral tegmental area (VTA) dopamine neurons confirm this finding: ABT-418 is 3-fold less potent than (–)-nicotine in activating these cells [1]. Consistent with this, ABT-418 failed to support intravenous self-administration in drug-naïve mice, unlike nicotine and cocaine [2].

Dopamine release Striatal slices Abuse liability

ABT-418 Improves Cognitive Performance in Alzheimer's Disease Patients with No Significant Side Effects at Efficacious Doses

In a double-blind, placebo-controlled, within-subjects clinical trial in six subjects with moderate Alzheimer's disease (AD), acute administration of ABT-418 (6, 12, and 23 mg oral doses) produced significant improvements in total recall and reduced recall failures on a verbal learning task compared to placebo [1]. Notably, no significant behavioral, vital sign, or physical side effects were observed across all doses tested [2]. This contrasts with (–)-nicotine, which produces measurable cardiovascular effects (increased heart rate and blood pressure) at doses required for cognitive enhancement [3]. While this study size is small, it represents one of the few nicotinic agonists to demonstrate acute cognitive benefit in AD patients with a clean side-effect profile.

Alzheimer's disease Clinical trial Cognitive enhancement

ABT-418 Prevents Distractibility in Primate Models with Efficacy Comparable to ABT-089 but at Lower Doses

In adult monkeys performing a delayed matching-to-sample task under distractor conditions, intramuscular administration of ABT-418 at doses of 2.0-16.2 nmol/kg prevented distractibility and produced a 7.5-25.0% increase in accuracy on disrupted trials [1]. The structurally related compound ABT-089 required higher doses (16.4-32.8 nmol/kg) to achieve comparable efficacy [2]. Notably, both ABT-418 and ABT-089 also improved accuracy on non-distractor trials, an effect not observed with (–)-nicotine (5.4-43.3 nmol/kg), which only attenuated distractor effects [3]. Neither ABT-418 nor ABT-089 elicited nicotinic-mediated side effects at behaviorally active doses [4].

Attention Distractibility Non-human primate ADHD

Optimal Research and Procurement Scenarios for ABT-418 hydrochloride


In Vivo Studies of α4β2/α2β2 nAChR-Mediated Cognitive Enhancement Requiring Minimal Dopaminergic Confounds

Investigators conducting rodent or primate behavioral studies focused on attention, working memory, or executive function where selective activation of high-affinity α4β2 and α2β2 nAChRs is desired. ABT-418's 10-fold lower potency for dopamine release relative to nicotine makes it particularly suitable for studies where mesolimbic pathway activation would confound cognitive readouts . Dosing guidelines: For rat cognitive studies, effective i.p. doses range from 0.062-0.62 mg/kg; for primate attention studies, i.m. doses of 2.0-16.2 nmol/kg are effective [1].

Non-Benzodiazepine Anxiolytic Reference Compound for Preclinical Anxiety Models

Researchers requiring a high-potency, nAChR-mediated anxiolytic agent for comparative pharmacology studies in the elevated plus-maze, light-dark box, or social interaction tests. ABT-418's 6-fold greater potency than diazepam in the elevated plus-maze positions it as a valuable positive control for investigating cholinergic mechanisms of anxiety without GABAergic confounds. Effective anxiolytic doses in rats are 0.062-0.62 mg/kg i.p. [1].

Translational Studies in Alzheimer's Disease and Age-Related Cognitive Decline

Investigators pursuing nicotinic strategies for cognitive disorders who require a compound with documented human efficacy data. ABT-418 is one of the few nAChR agonists to demonstrate acute cognitive improvement in Alzheimer's disease patients in a controlled clinical trial, with no significant side effects at doses up to 23 mg p.o. . This clinical translatability, combined with extensive preclinical characterization across multiple cognitive domains, makes ABT-418 a preferred tool compound for translational neuroscience programs targeting cholinergic hypofunction [1].

In Vitro Electrophysiological Characterization of nAChR Subtype Pharmacology

Electrophysiologists studying recombinant or native nAChR subtype function who require a well-characterized agonist with defined subtype selectivity. ABT-418's EC50 values for α4β2 (6 μM), α2β2 (11 μM), α3β4 (188 μM), and α7 (264 μM) in Xenopus oocyte expression systems provide a quantitative reference standard for calibrating nAChR subtype responses. Its mixed agonist/antagonist properties at high concentrations also make it useful for studying nAChR desensitization and channel block mechanisms [1].

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